![molecular formula C13H10BrN3O B15201222 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15201222.png)
8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a benzyloxy group at the 8-position and a bromine atom at the 2-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material sciences.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up microwave-assisted reactions can be applied. This involves optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity on a larger scale.
化学反応の分析
Types of Reactions: 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazole and pyridine rings can participate in redox reactions under appropriate conditions.
Condensation Reactions: The benzyloxy group can be involved in condensation reactions with other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the triazolopyridine.
科学的研究の応用
8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Biological Research: It is used as a tool compound to study the biological pathways involving triazolopyridines.
Material Sciences: The unique electronic properties of this compound make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma (RORγt) and as an inhibitor for prolyl hydroxylase domain-containing protein 1 (PHD-1), Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2) . These interactions modulate various biological processes, including inflammation, cell proliferation, and immune responses.
類似化合物との比較
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile
Comparison: Compared to its analogs, 8-Benzyloxy-2-bromo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the benzyloxy group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a pharmacophore and its utility in material sciences.
特性
分子式 |
C13H10BrN3O |
|---|---|
分子量 |
304.14 g/mol |
IUPAC名 |
2-bromo-8-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H10BrN3O/c14-13-15-12-11(7-4-8-17(12)16-13)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChIキー |
TZUWEHSPFCMVDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=N3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
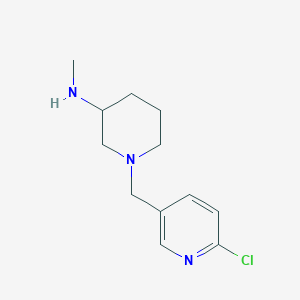
![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
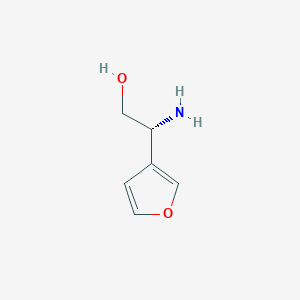
![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
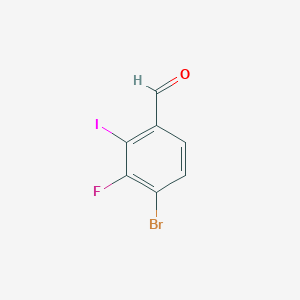
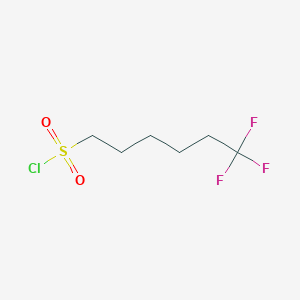
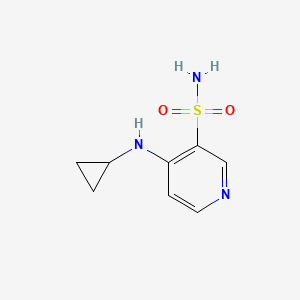
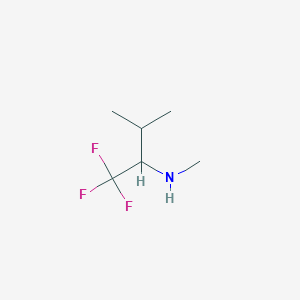



![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)

